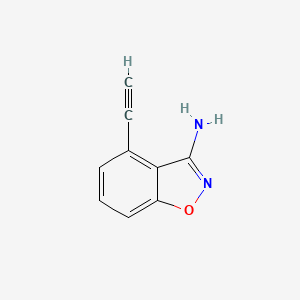

4-Ethynyl-1,2-benzoxazol-3-amine

Description

4-Ethynyl-1,2-benzoxazol-3-amine is a heterocyclic organic compound characterized by a benzoxazole core substituted with an ethynyl (-C≡CH) group at the 4-position and an amine (-NH₂) group at the 3-position. This compound is cataloged under the identifier EN300-26957238 by Enamine Ltd., a leading supplier of chemical building blocks for drug discovery .

Properties

Molecular Formula |

C9H6N2O |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-ethynyl-1,2-benzoxazol-3-amine |

InChI |

InChI=1S/C9H6N2O/c1-2-6-4-3-5-7-8(6)9(10)11-12-7/h1,3-5H,(H2,10,11) |

InChI Key |

WTZNVYOQTGPIIB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C(=CC=C1)ON=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-benzoxazol-3-amine typically involves the cyclization of 2-aminophenol with an appropriate alkyne. One common method includes the reaction of 2-aminophenol with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity. Additionally, continuous flow reactors are sometimes utilized in industrial settings to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,2-benzoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of 4-ethynyl-1,2-benzoxazol-3-ol.

Reduction: Formation of 4-ethyl-1,2-benzoxazol-3-amine.

Substitution: Formation of N-substituted benzoxazole derivatives.

Scientific Research Applications

4-Ethynyl-1,2-benzoxazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

Industry: Utilized in the development of optical brighteners and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

4-Methoxy-1,2-benzoxazol-3-amine

- Structure : Methoxy (-OCH₃) substituent at the 4-position.

- Molecular Formula : C₈H₈N₂O₂; Molecular Weight : 164.16 g/mol .

- Key Differences :

- The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas the ethynyl group is electron-withdrawing.

- Lower molecular weight (164.16 vs. ~163.16 for 4-ethynyl analog, assuming similar core).

5-Bromo-1,2-benzoxazol-3-amine

- Structure : Bromo (-Br) substituent at the 5-position.

- Molecular Formula : C₇H₅BrN₂O; Molecular Weight : 229.04 g/mol .

- Applications : Intermediate in synthesizing antibiotics and pharmaceuticals like aspirin .

- Key Differences :

- Bromine’s steric bulk and polarizability enhance halogen bonding, useful in drug-receptor interactions.

- Higher molecular weight (229.04 vs. ~163.16) reduces solubility in organic solvents compared to the ethynyl derivative.

5-Fluoro-1,2-benzoxazol-3-amine

- Structure : Fluoro (-F) substituent at the 5-position.

- Molecular Formula : C₇H₅FN₂O; Molecular Weight : 164.13 g/mol .

- Applications: Not explicitly stated, but fluorine’s electronegativity suggests improved metabolic stability in drug candidates.

- Key Differences :

- Fluorine’s small size and high electronegativity enhance binding specificity without significant steric hindrance.

5-(Trifluoromethyl)-1,2-benzoxazol-3-amine

- Structure : Trifluoromethyl (-CF₃) substituent at the 5-position.

- Molecular Formula : C₈H₅F₃N₂O; Molecular Weight : 218.14 g/mol .

- Applications : Likely used in agrochemicals or pharmaceuticals due to the CF₃ group’s lipophilicity and stability.

- Key Differences :

- The CF₃ group is strongly electron-withdrawing, reducing electron density on the benzoxazole ring more than the ethynyl group.

5-Chloro-N-propyl-1,2-benzoxazol-3-amine

- Structure : Chloro (-Cl) at the 5-position and a propyl chain on the amine.

- Molecular Formula : C₁₀H₁₀ClN₂O; Molecular Weight : 213.65 g/mol .

- Key Differences :

- The propyl chain increases lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents.

Comparative Data Table

*Estimated based on analogs.

Biological Activity

4-Ethynyl-1,2-benzoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For example, studies have shown that derivatives of benzoxazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human breast cancer (MCF-7) | 5.2 | Induces apoptosis |

| Human lung carcinoma (A549) | 6.8 | Cell cycle arrest |

| Mouse renal carcinoma (Renca) | 4.5 | Cytotoxicity observed |

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to mitigate neuronal damage in models of oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .

Case Studies

-

Study on Apoptosis Induction

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

-

Neuroprotection in Animal Models

- Another investigation focused on the neuroprotective effects of the compound in a rat model of ischemia. The results demonstrated that administration of this compound significantly reduced neuronal loss and improved functional recovery post-injury. The proposed mechanism involved inhibition of NMDA receptor-mediated excitotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.